molecular formula C15H26N4O7 B10777817 Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine

Cat. No.: B10777817
M. Wt: 374.39 g/mol
InChI Key: RALBRZJHHGWNNU-BBBLOLIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine typically involves peptide synthesis techniques. The process includes the coupling of glycyl-L-alpha-amino-epsilon-pimelyl with D-alanyl-D-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an appropriate solvent like DMF (dimethylformamide) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine is unique due to its specific ability to interfere with PAICS protein and reduce SAICAR and SAICAr accumulation. This specific interaction distinguishes it from other dipeptides and related compounds .

Properties

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C15H26N4O7/c1-8(13(22)18-9(2)14(23)24)17-11(20)6-4-3-5-10(15(25)26)19-12(21)7-16/h8-10H,3-7,16H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1

InChI Key

RALBRZJHHGWNNU-BBBLOLIVSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN

Origin of Product

United States

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